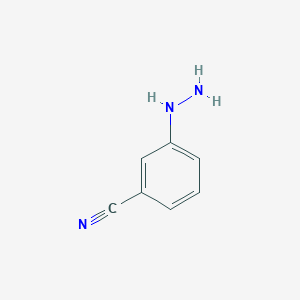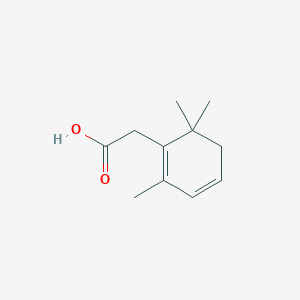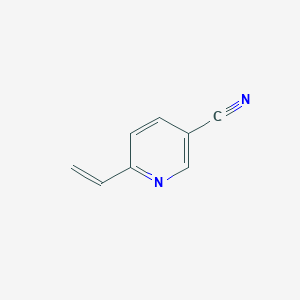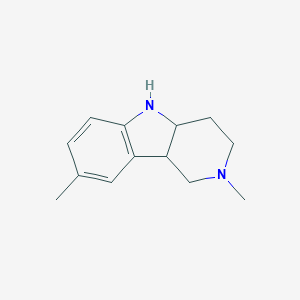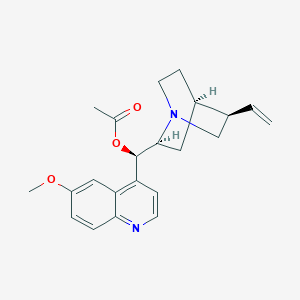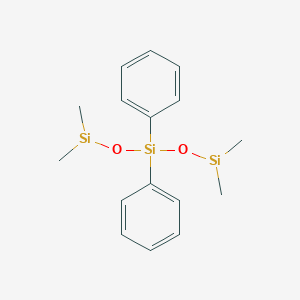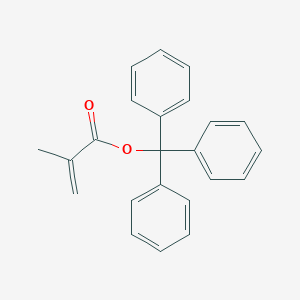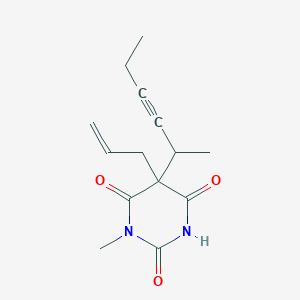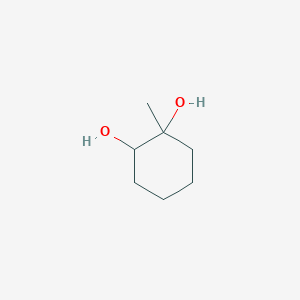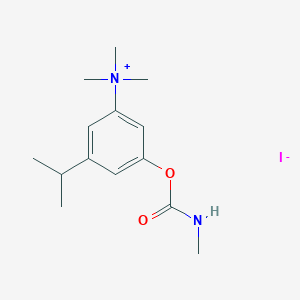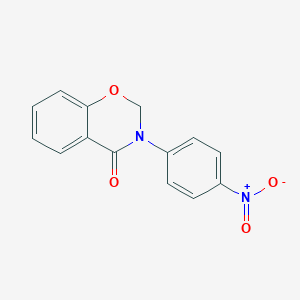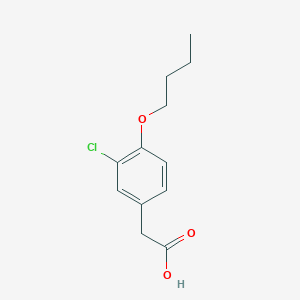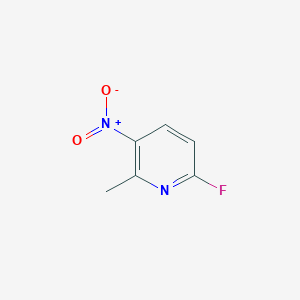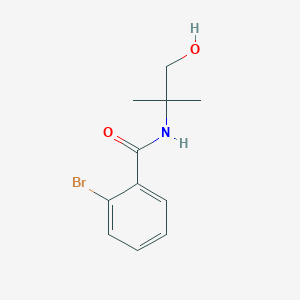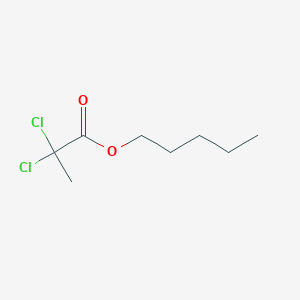
Propanoic acid, 2,2-dichloro-, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dichloro-, pentyl ester, also known as PCIPP, is a chemical compound that belongs to the family of organic compounds called carboxylic acid esters. It is widely used in scientific research as a reagent and intermediate for the synthesis of other organic compounds. PCIPP is an important compound that has several applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2,2-dichloro-, pentyl ester is not well understood. However, it is believed that Propanoic acid, 2,2-dichloro-, pentyl ester acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in several physiological processes, including muscle contraction, memory, and learning. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxic effects.
Efectos Bioquímicos Y Fisiológicos
Propanoic acid, 2,2-dichloro-, pentyl ester has several biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, which can lead to overstimulation of the nervous system and cause toxic effects. Propanoic acid, 2,2-dichloro-, pentyl ester has also been shown to have anticonvulsant and analgesic effects in animal models. It has been suggested that Propanoic acid, 2,2-dichloro-, pentyl ester may have potential therapeutic applications in the treatment of epilepsy and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoic acid, 2,2-dichloro-, pentyl ester is a useful reagent and intermediate for the synthesis of other organic compounds. It is relatively easy to synthesize and is commercially available. Propanoic acid, 2,2-dichloro-, pentyl ester has several advantages for lab experiments, including its stability and low toxicity. However, Propanoic acid, 2,2-dichloro-, pentyl ester is a potent inhibitor of acetylcholinesterase and can cause toxic effects if not handled properly. It is important to use appropriate safety precautions when working with Propanoic acid, 2,2-dichloro-, pentyl ester.
Direcciones Futuras
Propanoic acid, 2,2-dichloro-, pentyl ester has several potential future directions for scientific research. It has been suggested that Propanoic acid, 2,2-dichloro-, pentyl ester may have potential therapeutic applications in the treatment of epilepsy and pain. Further research is needed to understand the mechanism of action of Propanoic acid, 2,2-dichloro-, pentyl ester and to explore its potential therapeutic applications. Propanoic acid, 2,2-dichloro-, pentyl ester may also have potential applications in the field of agrochemicals, as a precursor for the synthesis of insecticides, herbicides, and fungicides. Further research is needed to explore the potential applications of Propanoic acid, 2,2-dichloro-, pentyl ester in this field.
Métodos De Síntesis
Propanoic acid, 2,2-dichloro-, pentyl ester can be synthesized by the reaction of 2,2-dichloropropanoyl chloride with pentanol in the presence of a base such as pyridine. The reaction proceeds through an esterification reaction, where the carboxylic acid chloride reacts with the alcohol to form an ester and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dichloro-, pentyl ester is widely used as a reagent and intermediate for the synthesis of other organic compounds. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Propanoic acid, 2,2-dichloro-, pentyl ester is also used as a precursor for the synthesis of insecticides, herbicides, and fungicides. It is used in the synthesis of several important drugs, including the antipsychotic drug Clozapine and the antihistamine drug Cetirizine.
Propiedades
Número CAS |
17640-08-3 |
|---|---|
Nombre del producto |
Propanoic acid, 2,2-dichloro-, pentyl ester |
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.1 g/mol |
Nombre IUPAC |
pentyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3 |
Clave InChI |
ZCPOSLAFHCNHBE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
SMILES canónico |
CCCCCOC(=O)C(C)(Cl)Cl |
Sinónimos |
2,2-Dichloropropionic acid pentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



